1-(4-Chlorophenethyl)piperazine
Overview
Description
1-(4-Chlorophenethyl)piperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of a chlorophenethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(4-Chlorophenethyl)piperazine typically involves the reaction of piperazine with 4-chlorophenethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Chlorophenethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenethyl)piperazine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonin receptor agonist, modulating the activity of these receptors and influencing neurotransmitter release and signaling pathways . This interaction is crucial for its potential therapeutic effects in treating neurological and psychiatric disorders.
Comparison with Similar Compounds
1-(4-Chlorophenethyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: Both compounds share a similar structure, but the presence of the phenethyl group in this compound provides distinct pharmacological properties.
1-(4-Methoxyphenethyl)piperazine: The methoxy group in this compound alters its chemical reactivity and biological activity compared to the chlorophenethyl derivative.
1-(4-Fluorophenethyl)piperazine: The fluorine substitution affects the compound’s electronic properties and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its interactions with biological targets offer promising avenues for medicinal research. Continued exploration of this compound and its derivatives will likely yield further insights into its applications and mechanisms of action.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIRFHIMHXOTKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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